molecular formula C12H18O7 B14607753 Acetic acid;(3-methoxyphenyl)methanediol CAS No. 59184-17-7

Acetic acid;(3-methoxyphenyl)methanediol

Cat. No.: B14607753
CAS No.: 59184-17-7
M. Wt: 274.27 g/mol
InChI Key: IXDHOBJEETZVRL-UHFFFAOYSA-N
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Description

Acetic acid;(3-methoxyphenyl)methanediol is a compound that combines the properties of acetic acid and (3-methoxyphenyl)methanediol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the chemical industry and as a food preservative. (3-methoxyphenyl)methanediol, on the other hand, is a derivative of phenylmethanol with a methoxy group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3-methoxyphenyl)methanediol can be achieved through several methods. One common approach involves the esterification of (3-methoxyphenyl)methanol with acetic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of acetic acid involves the carbonylation of methanolThe reaction is carried out at high temperatures (150-200°C) and pressures (30-50 bar) to achieve high selectivity for acetic acid .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3-methoxyphenyl)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols or alkanes.

    Substitution: Results in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

Acetic acid;(3-methoxyphenyl)methanediol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid;(3-methoxyphenyl)methanediol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-methoxyphenyl)methanediol moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and affect cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(3-methoxyphenyl)methanediol is unique due to the presence of both acetic acid and (3-methoxyphenyl)methanediol moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

59184-17-7

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

acetic acid;(3-methoxyphenyl)methanediol

InChI

InChI=1S/C8H10O3.2C2H4O2/c1-11-7-4-2-3-6(5-7)8(9)10;2*1-2(3)4/h2-5,8-10H,1H3;2*1H3,(H,3,4)

InChI Key

IXDHOBJEETZVRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC=CC(=C1)C(O)O

Origin of Product

United States

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